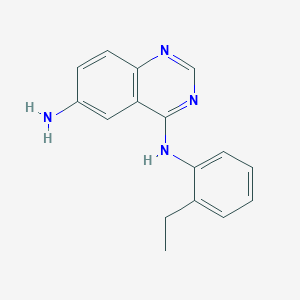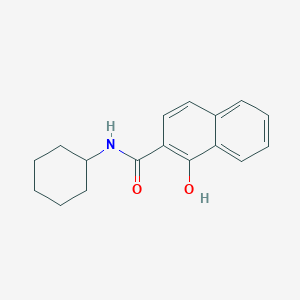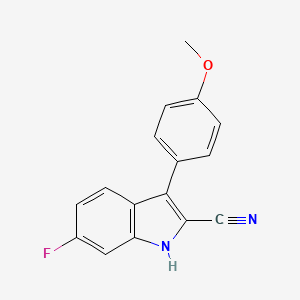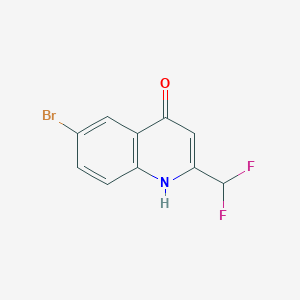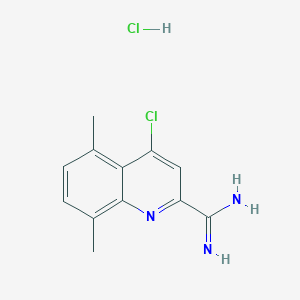![molecular formula C14H15BN2O3 B11852053 [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid](/img/structure/B11852053.png)
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid: is a versatile compound with a unique structure that allows for diverse applications in scientific research. This compound is particularly valuable in medicinal chemistry, catalysis, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid typically involves the reaction of 5-methyl-6-aminopyridine with phenacyl bromide to form the intermediate [5-Methyl-6-(phenacylamino)pyridin-3-yl]amine. This intermediate is then reacted with boronic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The boronic acid group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and substitution reagents like halides. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.
Scientific Research Applications
[5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid is used in various scientific research applications, including:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its ability to interact with biological targets.
Catalysis: This compound serves as a catalyst in various chemical reactions, enhancing reaction rates and yields.
Materials Science: It is used in the synthesis of new materials with unique properties, such as polymers and nanomaterials.
Mechanism of Action
The mechanism by which [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid exerts its effects involves its interaction with specific molecular targets and pathways. For example, in medicinal chemistry, it may interact with enzymes or receptors to modulate their activity. The boronic acid group is known to form reversible covalent bonds with diols and other nucleophiles, which is a key aspect of its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to [5-Methyl-6-(phenacylamino)pyridin-3-yl]boronic acid include:
- [5-Methyl-6-(phenylamino)pyridin-3-yl]boronic acid
- [5-Methyl-6-(benzylamino)pyridin-3-yl]boronic acid
Uniqueness
What sets this compound apart from these similar compounds is its specific phenacylamino group, which imparts unique chemical properties and reactivity. This makes it particularly valuable in applications where specific interactions with biological targets or catalytic activity are required.
Properties
Molecular Formula |
C14H15BN2O3 |
|---|---|
Molecular Weight |
270.09 g/mol |
IUPAC Name |
[5-methyl-6-(phenacylamino)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C14H15BN2O3/c1-10-7-12(15(19)20)8-16-14(10)17-9-13(18)11-5-3-2-4-6-11/h2-8,19-20H,9H2,1H3,(H,16,17) |
InChI Key |
QRDMBMCOEQTXGD-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=C(N=C1)NCC(=O)C2=CC=CC=C2)C)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-((Tetrahydrofuran-2-yl)methyl)-[1,3]dioxolo[4,5-g]quinolin-8-amine](/img/structure/B11851973.png)




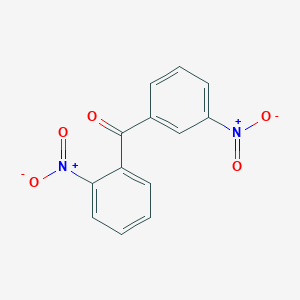
![1-([1,1'-Biphenyl]-2-yl)-2-phenylethanone](/img/structure/B11852009.png)
